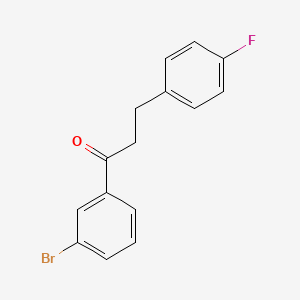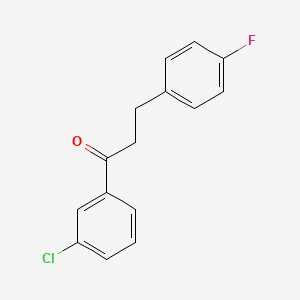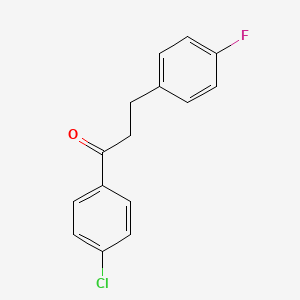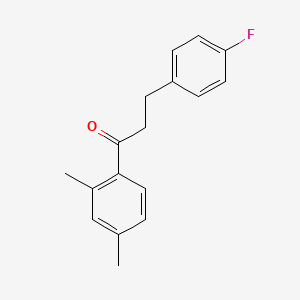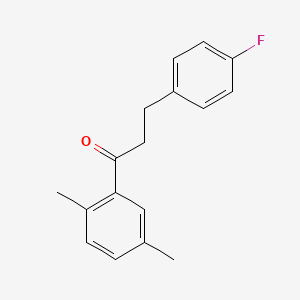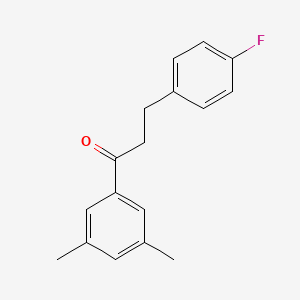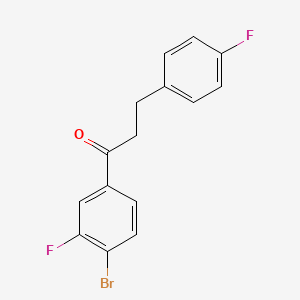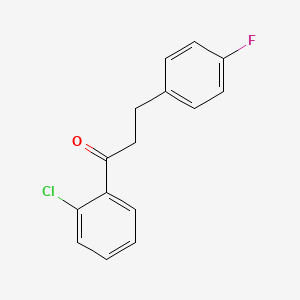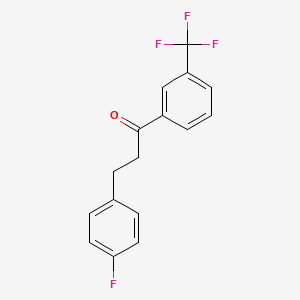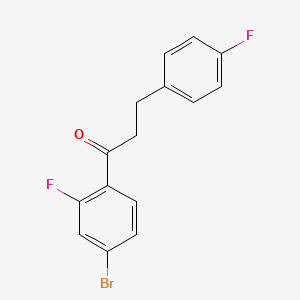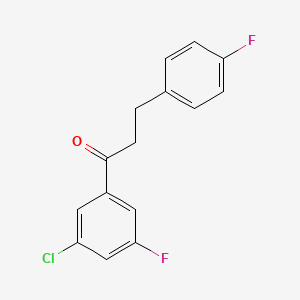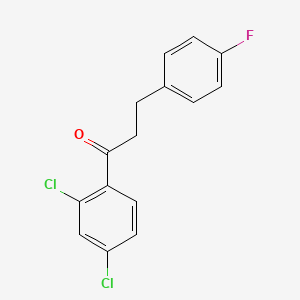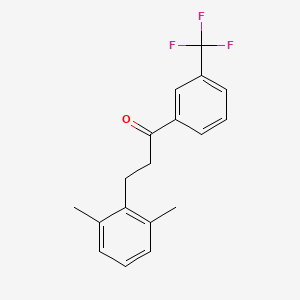
3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone (3-DTFMPP) is a synthetic compound of the phenylpropiophenone class that has been studied for its potential applications in scientific research and laboratory experiments. It is an organic compound with a molecular weight of 285.3 g/mol and a boiling point of 172°C. 3-DTFMPP is composed of a phenyl ring, a 2,6-dimethyl group, and a 3'-trifluoromethyl group, and is often referred to as a “trifluoromethylphenylpropiophenone”. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Scientific Research Applications
Polymer Synthesis
Photosensitive and Thermosetting Polymers : A photosensitive and thermosetting polymer was synthesized using a compound related to 3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone, showing high molecular weights and good thermal properties (Matsumoto, Shibasaki, Ando, & Ueda, 2005).
Thermosetting Poly(phenylene ether) : A related compound was used in the synthesis of new thermosetting polymers with high molecular weights and broad molecular weight distributions. These materials exhibited high thermal stability and unique dielectric properties (Fukuhara, Shibasaki, Ando, & Ueda, 2004).
Material Chemistry
Anion Exchange Membranes : Research on poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups, which are structurally related to the compound of interest, showed promise in developing anion exchange membranes with high hydroxide conductivity and good thermal stability (Shi, Chen, Zhang, Weng, Chen, & An, 2017).
Poly(aryl ether ketone/sulfone)s : Novel bisphenols structurally similar to 3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone were synthesized and characterized for their potential in creating polymers with low dielectric constants and high optical transparency, beneficial for optoelectronic applications (Shang, Zhao, Li, Liu, & Huang, 2012).
Chemical Synthesis and Analysis
Synthesis of Dimeric Phenol Derivatives : Derivatives of 2,6-dimethylphenol were synthesized for studying their in vitro antioxidant and radical scavenging activities. This research provides insights into the chemical properties and potential applications of similar compounds (Gülçin & Daştan, 2007).
Investigation of Molecular Structure : The molecular structure and spectroscopic properties of compounds structurally related to 3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone were investigated, providing valuable data for understanding the chemical behavior of similar compounds (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Catalysis and Reaction Studies
Phenol Methylation : Research into the phenol methylation process using 2,6-dimethylphenol, a compound structurally related to the compound of interest, revealed insights into catalysis and product formation, crucial for industrial applications (Żukowski, Berkowicz, Baron, Kandefer, Jamanek, Szarlik, Wielgosz, & Zielecka, 2014).
Metal-Free Pincer Ligand Chemistry : Studies on 2,6-dimethylphenyl phosphate, a compound related to the target chemical, explored its use in metal-free phosphonium Lewis acids, contributing to the development of novel catalysts (Szkop & Stephan, 2017).
properties
IUPAC Name |
3-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-5-3-6-13(2)16(12)9-10-17(22)14-7-4-8-15(11-14)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHONQMVRAVZFDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644802 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898755-06-1 |
Source


|
| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

